Superior Clinical Efficacy of Azelastine Nasal Spray Versus Levocabastine in Seasonal Allergic Rhinitis
In a 4-week double-blind parallel-group RCT (n=180), intranasal azelastine (1.12 mg/day) demonstrated statistically superior efficacy compared with levocabastine (0.4 mg/day) in patients with seasonal allergic rhinitis. Mean total symptom score (TSS) reduction from baseline was 14.5 points for azelastine (18.7 to 4.2) versus 11.9 points for levocabastine (17.8 to 5.9). Physician global efficacy ratings were 'very good' or 'good' in 90% of azelastine patients versus 74% for levocabastine (PWei-Lachin < 0.0001) .
| Evidence Dimension | Total Symptom Score (TSS) reduction in seasonal allergic rhinitis |
|---|---|
| Target Compound Data | Azelastine: TSS reduced from 18.7 to 4.2 (14.5-point reduction); 90% physician-rated 'very good/good' |
| Comparator Or Baseline | Levocabastine: TSS reduced from 17.8 to 5.9 (11.9-point reduction); 74% physician-rated 'very good/good' |
| Quantified Difference | Azelastine achieved 2.6-point greater TSS reduction; 16% higher physician global efficacy rating (P < 0.0001) |
| Conditions | 4-week RCT, n=180 (90 per group), double-blind, parallel-group, azelastine 1.12 mg/day vs levocabastine 0.4 mg/day nasal spray |
Why This Matters
The 2.6-point differential in TSS reduction and 16% higher physician-rated efficacy provide quantitative justification for selecting azelastine over levocabastine in allergic rhinitis procurement.
